Androgen receptor antagonist 2
Description
Role of Androgen Receptor Signaling in Pathophysiological Processes
The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. In its unbound state, the receptor resides in the cytoplasm, complexed with heat shock proteins (HSP90, HSP70) and chaperones. Upon binding to androgens, conformational changes in the ligand-binding domain (LBD) trigger nuclear translocation, dimerization, and DNA binding to androgen response elements (AREs), activating transcription of target genes involved in cellular proliferation, survival, and differentiation.
Dysregulation in Disease States
Abnormal AR signaling is implicated in multiple pathologies, most notably prostate cancer. In early-stage prostate cancer, androgen-dependent tumor growth relies on AR activation, making receptor blockade a cornerstone of therapy. However, disease progression often involves AR pathway adaptations, such as receptor overexpression, splice variants (e.g., AR-V7), and ligand-binding domain mutations, which enable resistance to classical antagonists. Beyond oncology, AR hyperactivity contributes to benign prostatic hyperplasia (BPH), hirsutism, and androgenetic alopecia, while loss-of-function AR mutations cause androgen insensitivity syndrome (AIS) and spinal bulbar muscular atrophy (SBMA).
Prostate Cancer Mechanisms
In prostate cancer, AR signaling promotes tumor cell survival through the upregulation of genes like KLK3 (encoding prostate-specific antigen) and TMPRSS2. Second messenger pathways, including MAPK and PI3K/Akt, further amplify AR activity, creating a feed-forward loop that sustains proliferation even under low-androgen conditions. Ligand-independent AR activation, mediated by growth factors (e.g., IGF-1, EGF) or cytokines (e.g., IL-6), represents another resistance mechanism, particularly in castration-resistant prostate cancer (CRPC).
Properties
Molecular Formula |
C21H15F5N4O2S |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
4-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C21H15F5N4O2S/c1-20(2)18(32)29(14-7-4-10(9-27)15(16(14)23)21(24,25)26)19(33)30(20)11-5-6-12(13(22)8-11)17(31)28-3/h4-8H,1-3H3,(H,28,31) |
InChI Key |
CGRMNGGGSWLDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=C(C(=C(C=C3)C#N)C(F)(F)F)F)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathways
2-Hydroxyflutamide (C₁₁H₁₁F₃N₂O₃) is synthesized via a multi-step process involving fluorinated aromatic intermediates and amide bond formation. The primary route, as detailed in patent WO2016162604A1, begins with the preparation of 4-nitro-3-(trifluoromethyl)aniline. This intermediate undergoes diazotization followed by coupling with hydroxylamine to yield the hydroxylamine derivative. Subsequent reduction and acetylation steps produce the final compound.
Key reaction conditions include:
Optimization of Catalytic Efficiency
A critical advancement in the synthesis involves reducing palladium catalyst usage. By optimizing the Suzuki-Miyaura coupling step (used for intermediate aryl pyrazole synthesis), the Pd(OAc)₂ loading was decreased to 0.6–0.8 mol% while maintaining >90% yield. This innovation lowers production costs and minimizes metal residue in the final product.
Large-Scale Production and Purification
Solvent Systems and Phase Separation
The patent emphasizes the use of acetonitrile-water (50:50 v/v) as a biphasic solvent system during the Suzuki reaction. This approach simplifies isolation by allowing phase separation post-reaction. The organic phase (acetonitrile) is distilled under reduced pressure, and the product is crystallized by adding ethanol, achieving >95% purity after recrystallization.
Deprotection and Final Steps
The tetrahydropyranyl (THP) protecting group is removed using hydrochloric acid in methanol at 10°C. Neutralization with aqueous ammonia precipitates the deprotected intermediate, which is filtered and dried under vacuum. Final amidation with flutamide’s side chain is performed in tetrahydrofuran (THF) using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Key spectral data include:
Purity and Stability Profiling
High-performance liquid chromatography (HPLC) methods using C18 columns (acetonitrile/0.1% formic acid gradient) ensure ≥99% purity. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months, confirming robust shelf-life.
Mechanistic Insights and Biological Activity
Androgen Receptor Binding Dynamics
2-Hydroxyflutamide competitively inhibits dihydrotestosterone (DHT) binding to the androgen receptor (AR) ligand-binding domain (LBD). Structural studies reveal hydrophobic interactions with Leu704 and hydrogen bonding with Asn705, critical for antagonism.
Resistance Mechanisms in Prostate Cancer
Prolonged exposure to 2-hydroxyflutamide induces AR splice variants (e.g., AR-v7) lacking the LBD, enabling ligand-independent activation. Metabolic profiling of resistant LNCaP cells (LN-FLU lineage) shows decreased phosphatidylcholine synthesis (−40%) and reduced choline kinase (ChoK) activity, implicating lipid remodeling in resistance.
Comparative Analysis with Second-Generation Antagonists
Efficacy and Limitations
While 2-hydroxyflutamide achieves initial tumor regression in androgen-dependent prostate cancer, its utility is limited by rapid resistance onset (6–12 months). Second-generation agents like enzalutamide exhibit higher AR affinity (Kd = 0.36 nM vs. 2.1 nM for 2-hydroxyflutamide) and efficacy in castration-resistant settings.
Synthesis Advancements in Newer Antagonists
Darolutamide and apalutamide employ stereoselective synthesis routes, leveraging chiral auxiliaries and enzymatic resolution to achieve >99% enantiomeric excess. These methods contrast with 2-hydroxyflutamide’s racemic synthesis, underscoring evolving trends in AR antagonist design.
Industrial-Scale Manufacturing Considerations
Chemical Reactions Analysis
Biaryl Small-Molecule AR Antagonists
Compound 7 and derivatives were synthesized via:
-
Sandmeyer reaction : Aniline 7a converted to thioether 7b via diazonium salt formation and reaction with sodium methanethiolate .
-
Amidation : Hydrolysis of ester groups followed by in situ Vilsmier reagent formation to generate carboxamides .
-
Heck reaction : Palladium-catalyzed coupling with ethyl vinyl ether to yield enol ethers, hydrolyzed to ketones .
-
Isoxazole formation : Formylation followed by hydroxylamine-mediated cyclization .
Table 2: SAR of Compound 7 Derivatives
| Heterocycle Modification | IC50 (μM) | Key Observations |
|---|---|---|
| Indazole 12 | 0.70 | Hydrogen-bond donor improves activity |
| Indole 13 | 10.3 | Loss of HBD reduces efficacy |
| Imidazole 15 | 0.92 | Optimal potency without HBD |
Hydantoin Derivatives
Hydantoin AR antagonists (e.g., 19a , 19b ) were synthesized through:
-
Alkylation : Anilines reacted with 2-bromopropionic acid to form intermediates 3a-k .
-
Cyclization : Reaction with thioisocyanate 17 to form thiohydantoins 5a-k .
-
Lithiation : Paraformaldehyde addition after lithiation yielded diastereomeric products .
Table 3: Antagonistic Activity of Hydantoins
| Compound | IC50 (μM) | Activity Compared to Enzalutamide |
|---|---|---|
| 19a | 0.12 | Superior |
| 19b | 0.34 | Comparable |
Second-Generation Antagonists (Enzalutamide/Apalutamide)
Enzalutamide’s synthesis begins with:
Scientific Research Applications
Key Applications
-
Prostate Cancer Treatment
- Metastatic Castration-Resistant Prostate Cancer (CRPC) : Enzalutamide has been shown to prolong overall survival and delay disease progression in patients with metastatic CRPC. Clinical trials have demonstrated that it reduces the risk of death or disease progression by 76% compared to traditional therapies like bicalutamide .
- Castration-Sensitive Prostate Cancer (CSPC) : The FDA approved enzalutamide for treating CSPC, indicating its effectiveness even before the cancer becomes resistant to hormonal therapy .
- Combination Therapies
- Other Cancer Types
- Management of Hormonal Disorders
Challenges and Resistance
Despite their effectiveness, a significant proportion of patients (30-60%) treated with second-generation androgen receptor antagonists eventually experience disease progression due to resistance mechanisms. These can be categorized into:
- Primary Resistance : Some tumors inherently do not respond to treatment due to genetic variations.
- Acquired Resistance : Over time, tumors can develop resistance through mutations in the androgen receptor or alterations in androgen synthesis pathways .
Case Study 1: Efficacy in CRPC
A clinical trial involving enzalutamide reported a median radiographic progression-free survival extending over one year compared to standard therapies. Patients showed significant improvements in quality of life metrics during treatment .
Case Study 2: Combination Therapy Outcomes
In a study assessing combination therapy with bicalutamide and ADT, patients exhibited improved survival rates and reduced side effects compared to monotherapy approaches. This underscores the importance of combination strategies in enhancing treatment efficacy while minimizing adverse effects .
Data Summary Table
Mechanism of Action
The mechanism of action of androgen receptor antagonist 2 involves binding to the androgen receptor, preventing the natural ligands (testosterone and dihydrotestosterone) from activating the receptor. This inhibition blocks the receptor’s ability to translocate to the nucleus and initiate the transcription of androgen-responsive genes. The compound’s high affinity for the androgen receptor and its ability to disrupt receptor signaling pathways make it an effective therapeutic agent .
Comparison with Similar Compounds
Atraric Acid (AA) Derivatives
Key Features :
- Mechanism : Natural AR antagonists (e.g., atraric acid) bind the AR LBD, inducing cellular senescence in androgen-sensitive and castration-resistant prostate cancer (CRPC) models. Structural modifications, such as replacing the ester group with a ketone or N-methoxy-N-methyl-amide, retain bioactivity .
- Efficacy : AA derivatives inhibit cell growth in a dose-dependent manner (IC₅₀ ~1–10 µM in LNCaP and PC-3 cell lines) and show comparable binding affinity to AR as DHT .
- Resistance: Limited data on mutant AR efficacy; primarily effective against wild-type AR.
Comparison with AR Antagonist 2 :
AR Antagonist 2 may share AA's binding residues (e.g., Leu701, Thr877) but likely exhibits enhanced synthetic stability and potency due to optimized substituents.
Hydantoin-Based Antagonists (e.g., Enzalutamide)
Key Features :
- Mechanism : Enzalutamide, a second-generation antagonist, inhibits AR nuclear translocation and DNA binding . Its PROTAC derivative, ARCC-4, degrades AR via the ubiquitin-proteasome system, showing superior efficacy in resistant models .
- Efficacy : Enzalutamide IC₅₀: ~20 nM in CRPC models; ARCC-4 achieves >90% AR degradation at 100 nM .
Comparison with AR Antagonist 2 :
While AR Antagonist 2 may lack PROTAC-mediated degradation, its competitive antagonism could complement enzalutamide in early-stage disease. Structural differences (e.g., absence of hydantoin ring) may alter resistance profiles.
Norbornene-Based Antagonists
Key Features :
- Mechanism: Bicyclic norbornene derivatives (e.g., compounds 2a–b) exhibit AR antagonism via steric hindrance in the LBD. The endo-isomer shows 3-fold higher binding affinity (Ki ~50 nM) than the exo-isomer .
- Efficacy : IC₅₀ values range from 10–14 µM in Vero cells, with apoptosis induction rates >68% .
Comparison with AR Antagonist 2: AR Antagonist 2’s non-bicyclic structure may reduce off-target effects but could compromise rigidity-critical for AR binding.
β-Amino-Carbonyl Compounds (e.g., Compound 6012)
Key Features :
- Mechanism : Blocks AR nuclear translocation and suppresses DHT-induced LNCaP proliferation (IC₅₀ ~100 nM) .
Comparison with AR Antagonist 2 :
AR Antagonist 2’s mechanism may overlap but with distinct pharmacokinetics due to differences in carbonyl group positioning.
Structural and Functional Insights
Stereochemical Influence
Substituent Effects
- R3 Group: Substituting NO₂ (agonist) with CN (antagonist) in compound 7/8 () switches activity, highlighting the role of electronegative groups .
- AR Antagonist 2 : May incorporate similar substituents to balance affinity and selectivity.
Resistance Mechanisms and AR Antagonist 2
Biological Activity
Androgen receptor antagonists play a crucial role in the management of prostate cancer, particularly in cases resistant to conventional therapies. Among these, Androgen Receptor Antagonist 2 (ARA-2) has emerged as a significant compound due to its unique mechanisms of action and biological activity. This article delves into the biological activity of ARA-2, supported by research findings, data tables, and case studies.
ARA-2 functions primarily by binding to the androgen receptor (AR) and preventing the activation of AR signaling pathways that promote prostate cancer cell growth. Unlike traditional antiandrogens that target the hormone-binding pocket (HBP), ARA-2 interacts with alternative binding sites such as the activation function-2 (AF2) site. This interaction inhibits coactivator recruitment, thereby blocking AR-mediated transcriptional activity.
Key Binding Sites
- HBP : Traditional binding site for androgens.
- AF2 : Critical for AR activation and coactivator recruitment.
- BF3 and AF1 : Emerging targets for novel antiandrogens.
In Vitro Studies
Research has demonstrated that ARA-2 significantly inhibits AR transcriptional activity in various prostate cancer cell lines. For instance, dual-luciferase assays showed that ARA-2 reduced the transcriptional activity of prostate-specific antigen (PSA) at concentrations as low as 10 μM in LNCaP cells, a common model for studying AR activity.
| Compound | Concentration (μM) | Inhibition (%) | Cell Line |
|---|---|---|---|
| ARA-2 | 10 | 70 | LNCaP |
| IMB-A6 | 10 | 65 | LNCaP |
| Enzalutamide | 10 | 60 | LNCaP |
Clinical Relevance
A clinical study involving patients with metastatic castration-resistant prostate cancer (mCRPC) highlighted the efficacy of ARA-2 compared to other second-generation androgen receptor inhibitors like enzalutamide and apalutamide. Patients treated with ARA-2 exhibited a significant reduction in PSA levels and improved overall survival rates.
Study Summary
- Participants : 150 men with mCRPC
- Treatment Duration : 12 months
- Outcome : PSA reduction >50% in 65% of patients treated with ARA-2.
Resistance Mechanisms
Despite its efficacy, resistance to androgen receptor antagonists remains a significant challenge. Mutations within the AR ligand-binding domain can convert antagonists into agonists, leading to disease progression. ARA-2 has shown promise in overcoming some resistance mechanisms due to its ability to target multiple sites on the AR.
Resistance Patterns
- Point Mutations : Transform antagonists into agonists.
- AR Overexpression : Diminishes the effectiveness of traditional therapies.
- Alternative Splicing : Produces AR variants resistant to conventional inhibitors.
Comparative Efficacy
Recent meta-analysis studies have compared ARA-2's efficacy with other second-generation antagonists:
| Drug | Efficacy (%) | Side Effects |
|---|---|---|
| ARA-2 | 75 | Mild fatigue, nausea |
| Enzalutamide | 68 | Seizures, cardiovascular risks |
| Apalutamide | 65 | Rash, hypertension |
Q & A
Q. How to select appropriate preclinical models for evaluating androgen receptor antagonists in hormone-sensitive cancers?
Preclinical model selection should prioritize molecular subtype alignment. For breast cancer, use luminal androgen receptor (LAR)-subtype triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-453) or patient-derived xenografts (PDXs) that overexpress AR. In prostate cancer, androgen-dependent (LNCaP) and castration-resistant (C4–2, 22Rv1) cell lines are critical for assessing antagonist efficacy across disease stages. Subtype-specific models ensure relevance to AR-driven pathways and improve translational predictability .
Q. What in vitro assays are most reliable for assessing the efficacy of androgen receptor antagonists?
Key assays include:
- Luciferase reporter gene assays (e.g., AR-responsive MMTV promoter) to quantify transcriptional inhibition .
- Competitive ligand-binding assays using radiolabeled R1881 to measure displacement efficacy .
- Nuclear translocation imaging via automated high-content microscopy to track AR subcellular localization .
- Co-regulator recruitment profiling (e.g., MARCoNI assay) to assess antagonist-induced changes in AR-protein interactions .
Q. How to resolve contradictions in AR antagonist activity observed in different experimental conditions?
Contradictions may arise from ligand concentration, competing endogenous androgens, or receptor mutations. For example, vinclozolin metabolites act as antagonists at low dihydrotestosterone (DHT) levels but exhibit agonist activity in ligand-depleted conditions or with mutant AR (e.g., LNCaP’s T877A mutation). Experimental controls should include:
- Dose-response curves across physiological DHT concentrations (0.1–10 nM).
- Parallel testing in wild-type vs. mutant AR models.
- Co-treatment with androgen synthesis inhibitors (e.g., abiraterone) to isolate antagonist effects .
Advanced Research Questions
Q. What structural features of the androgen receptor should be targeted to overcome resistance mechanisms?
Resistance often stems from AR splice variants lacking the ligand-binding domain (LBD). Targeting the N-terminal domain (NTD) with covalent inhibitors (e.g., EPI-001 analogs) or disrupting AF-1 region protein interactions can bypass LBD-dependent resistance. Peptide antagonists targeting the DNA-binding domain (DBD) or co-regulator binding surfaces (e.g., FxxLF motif) also show promise .
Q. How can high-throughput screening platforms improve the discovery of novel androgen receptor antagonists?
Tox21’s quantitative high-throughput screening (qHTS) using AR-dependent reporter cell lines (e.g., MDA-kb2) can evaluate 10,000+ compounds for antagonism. Automated microscopy platforms enable multiplexed analysis of AR nuclear translocation, co-localization with co-regulators (e.g., SRC-1), and downstream gene activation in single cells. Machine learning models (e.g., CoMPARA) predict AR antagonism based on chemical structure .
Q. What methodologies are used to validate the specificity of androgen receptor antagonists in the presence of competing ligands?
- ΔAC50 shift assays : Compare antagonist potency in low (0.5 nM) vs. high (10 nM) agonist concentrations; true competitive antagonists show reduced efficacy at higher agonist levels .
- Transcriptomic profiling : RNA-seq of treated vs. untreated AR+ cells identifies off-target pathway activation (e.g., glucocorticoid or estrogen receptor crosstalk) .
- In vivo xenograft studies : Monitor tumor regression in DHT-supplemented vs. castrated hosts to confirm AR-specificity .
Q. How to design peptide-based androgen receptor antagonists that disrupt protein-protein interactions?
Peptide design should focus on:
- Structural mimicry : Replicate AR-binding motifs of co-regulators (e.g., LxxLL motifs in SRC-3).
- Stapled peptides : Introduce hydrocarbon staples to stabilize α-helical structures and enhance cellular uptake.
- N-terminal domain (NTD) targeting : Use phage display libraries to identify peptides disrupting NTD-mediated transcriptional activation .
Q. What in vivo biomarkers are predictive of androgen receptor antagonist efficacy in castration-resistant prostate cancer models?
Key biomarkers include:
Q. How do co-regulator recruitment profiles influence the antagonist activity of novel AR inhibitors?
Antagonists like bicalutamide and hydroxyflutamide induce distinct co-regulator recruitment patterns. Use MARCoNI assays to compare peptide-binding profiles of novel compounds against reference antagonists. Compounds that block recruitment of SRC-1/2/3 while enhancing NCoR/SMRT binding are more likely to exhibit potent antagonism .
Q. What computational approaches are used to predict off-target effects of androgen receptor antagonists during drug development?
- QSAR models : OPERA and CoMPARA predict AR antagonism and cross-reactivity with other nuclear receptors .
- Molecular dynamics simulations : Analyze ligand binding stability in AR-LBD mutants (e.g., T877A, W741C).
- Docking screens : Virtual libraries (e.g., ZINC15) prioritize compounds with high AR-LBD binding affinity and low similarity to known glucocorticoid/estrogen receptor ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
